molecular formula C10H21NO2 B14676767 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol CAS No. 39123-26-7

2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol

Cat. No.: B14676767
CAS No.: 39123-26-7
M. Wt: 187.28 g/mol
InChI Key: PXXNLSTUXORRRH-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C10H21NO2 It features an azepane ring, which is a seven-membered nitrogen-containing ring, connected to an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol typically involves the reaction of azepane with ethylene oxide under controlled conditions. The reaction proceeds as follows:

    Azepane: is reacted with in the presence of a base such as sodium hydroxide.

  • The reaction mixture is heated to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the azepane ring.
  • The product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk handling of azepane and ethylene oxide: in large reactors.

    Continuous monitoring and control: of reaction conditions such as temperature, pressure, and pH to ensure optimal yield and purity.

    Automated purification systems: to separate and purify the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields simpler alcohols or amines.

    Substitution: Results in the formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a solvent in various reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethoxyethanol chain.

    2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol: Contains a thiophene ring instead of an ethoxyethanol chain.

Uniqueness

2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol is unique due to its combination of an azepane ring and an ethoxyethanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a combination of features is desired.

Properties

CAS No.

39123-26-7

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[2-(azepan-1-yl)ethoxy]ethanol

InChI

InChI=1S/C10H21NO2/c12-8-10-13-9-7-11-5-3-1-2-4-6-11/h12H,1-10H2

InChI Key

PXXNLSTUXORRRH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCOCCO

Origin of Product

United States

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